(2,4-Difluoro-5-iodo-phenyl)-methanol

CAS No.: 1097626-21-5

Cat. No.: VC3002114

Molecular Formula: C7H5F2IO

Molecular Weight: 270.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097626-21-5 |

|---|---|

| Molecular Formula | C7H5F2IO |

| Molecular Weight | 270.01 g/mol |

| IUPAC Name | (2,4-difluoro-5-iodophenyl)methanol |

| Standard InChI | InChI=1S/C7H5F2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 |

| Standard InChI Key | UVJKWOHAMOGLCR-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1I)F)F)CO |

| Canonical SMILES | C1=C(C(=CC(=C1I)F)F)CO |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

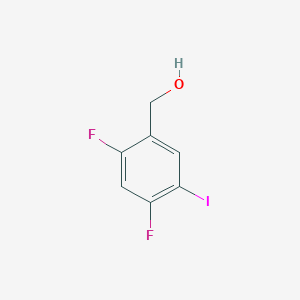

(2,4-Difluoro-5-iodo-phenyl)-methanol, also known as 2,4-Difluoro-5-iodobenzyl alcohol, is a halogenated aromatic compound with the CAS Registry Number 1097626-21-5 . This compound is uniquely identified by its specific molecular formula and structure-based identifiers that allow for precise recognition in chemical databases and literature.

Molecular Structure and Identifiers

The compound features a benzene ring substituted with two fluorine atoms at positions 2 and 4, an iodine atom at position 5, and a hydroxymethyl group (CH₂OH). This arrangement of atoms creates a structurally distinct molecule with the following identifiers:

The molecular structure consists of a substituted benzene core where the fluorine atoms and iodine create a specific electronic distribution that influences the compound's reactivity and potential applications in synthetic chemistry.

Physicochemical Properties

Physical Characteristics

The physical properties of (2,4-Difluoro-5-iodo-phenyl)-methanol are critical for understanding its behavior in various chemical processes and applications:

-

Physical State: Based on similar compounds, it is likely a crystalline solid at room temperature

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that facilitate its identification and analysis. Particularly notable are its mass spectrometry profiles for different adducts, which can be useful in analytical procedures.

Mass Spectrometry Data

The predicted collision cross section values for various adducts of (2,4-Difluoro-5-iodo-phenyl)-methanol are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 270.94261 | 141.7 |

| [M+Na]⁺ | 292.92455 | 146.1 |

| [M+NH₄]⁺ | 287.96915 | 144.9 |

| [M+K]⁺ | 308.89849 | 143.1 |

| [M-H]⁻ | 268.92805 | 135.0 |

| [M+Na-2H]⁻ | 290.91000 | 134.8 |

| [M]⁺ | 269.93478 | 139.2 |

| [M]⁻ | 269.93588 | 139.2 |

These collision cross section values provide important information for mass spectrometric analysis of the compound, facilitating its detection and quantification in complex mixtures .

Synthetic Methods and Chemical Reactivity

Reduction of Corresponding Aldehydes or Esters

A common approach to synthesizing benzyl alcohols involves the reduction of corresponding aldehydes or esters. Based on synthetic procedures for similar compounds, potential synthetic routes might include:

-

Sodium borohydride reduction of the corresponding aldehyde in methanol at low temperatures (0°C), followed by quenching with NH₄Cl solution and extraction with ethyl acetate .

-

Lithium aluminum hydride (LAH) reduction of the corresponding ester or carboxylic acid derivative.

Chemical Reactivity

The hydroxyl group in (2,4-Difluoro-5-iodo-phenyl)-methanol makes it susceptible to various transformations commonly associated with primary alcohols:

-

Esterification reactions with acid derivatives

-

Oxidation to the corresponding aldehyde or carboxylic acid

-

Substitution of the hydroxyl group with other functional groups

The presence of fluorine substituents at positions 2 and 4 affects the electronic distribution in the aromatic ring, potentially influencing the reactivity of both the hydroxyl group and the iodine substituent. The iodine at position 5 provides an excellent site for metal-catalyzed coupling reactions, making this compound valuable as a building block in synthetic chemistry.

Applications and Significance in Research

Pharmaceutical Relevance

Halogenated aromatic compounds like (2,4-Difluoro-5-iodo-phenyl)-methanol often serve as important building blocks in medicinal chemistry. The specific arrangement of halogen atoms (fluorine and iodine) on the aromatic ring can confer advantageous properties to pharmaceutical compounds, including:

-

Enhanced metabolic stability due to the C-F bonds

-

Modulated lipophilicity affecting drug distribution

-

Potential for participation in halogen bonding interactions with biological targets

Synthetic Utility

The compound's structure suggests potential utility in various synthetic applications:

-

As a building block in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Negishi couplings) utilizing the reactive iodine substituent

-

In the synthesis of more complex fluorinated compounds for pharmaceutical or agrochemical applications

-

As a precursor for radiopharmaceuticals, given the potential for isotopic substitution of iodine

Analytical Considerations

Chromatographic Behavior

For the analysis and purification of (2,4-Difluoro-5-iodo-phenyl)-methanol, chromatographic techniques are commonly employed. Based on procedures for similar compounds, the following approaches may be effective:

-

Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures as eluents

-

HPLC analysis using appropriate columns and mobile phases

-

Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

-

¹H NMR spectroscopy would show characteristic signals for the aromatic protons and the methylene protons of the hydroxymethyl group

-

¹⁹F NMR spectroscopy would provide clear signals for the two fluorine atoms in different electronic environments

-

Mass spectrometry would confirm the molecular weight and fragmentation pattern, with characteristic isotope patterns due to the presence of iodine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume